
19(R)-HETE Interaction with Cellular Receptors:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 19(R)-HETE

Cat. No.: B049644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by

cytochrome P450 (CYP) enzymes.[1][2] It exists as two stereoisomers, 19(R)-HETE and 19(S)-

HETE, which can exhibit distinct biological activities. While significant research has elucidated

the receptor interactions and signaling pathways of 19(S)-HETE, the specific cellular receptors

and downstream signaling mechanisms for 19(R)-HETE remain less well-defined. This guide

provides a comprehensive overview of the current understanding of 19(R)-HETE's interactions

with cellular components, with a comparative analysis to its (S)-enantiomer, and details the

experimental methodologies used in these investigations.

Identified Molecular Targets and Cellular
Interactions
The primary identified molecular interactions for 19(R)-HETE are as an antagonist of 20-HETE-

mediated effects and as a noncompetitive inhibitor of the enzyme CYP1B1. In contrast, 19(S)-

HETE is a known agonist of the prostacyclin (IP) receptor.

19(R)-HETE: Antagonism of 20-HETE Effects
19(R)-HETE has been shown to counteract the vasoconstrictive effects of 20-HETE. At a

concentration of 1 µM, 19(R)-HETE completely blocks the vasoconstriction of renal arterioles
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induced by 20-HETE, whereas 19(S)-HETE is inactive in this regard.[3] While this points to a

potential interaction with a 20-HETE receptor, a specific G-protein coupled receptor (GPCR)

that binds 19(R)-HETE to mediate this antagonism has not yet been definitively identified.

Recent studies have identified GPR75 as a receptor for 20-HETE, which signals through Gq to

affect vascular function.[4] It is plausible that 19(R)-HETE may act as an antagonist at this or

another related receptor.

19(R)-HETE: Inhibition of CYP1B1
19(R)-HETE has been identified as an endogenous noncompetitive inhibitor of human

recombinant CYP1B1.[5] This inhibition is enantioselective, with 19(S)-HETE being a more

potent inhibitor.[5]

19(S)-HETE: Agonism of the Prostacyclin (IP) Receptor
In contrast to its (R)-enantiomer, 19(S)-HETE is a potent and specific agonist of the

prostacyclin (IP) receptor, a Gs-coupled GPCR.[6][7] This interaction leads to the activation of

adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7]

19(R)-HETE is reported to be inactive at the IP receptor at concentrations up to 10 µM.[6][7]

Quantitative Data Summary
The following tables summarize the available quantitative data for the molecular interactions of

19(R)-HETE and 19(S)-HETE.

Table 1: Functional Activity of 19-HETE Enantiomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.caymanchem.com/product/10007767/19-r-hete
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://www.ahajournals.org/doi/10.1161/circresaha.116.310525
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30420405/
https://pubmed.ncbi.nlm.nih.gov/30420405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035018/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0163633
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035018/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0163633
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035018/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0163633
https://www.benchchem.com/product/b049644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Target Assay
Cell
Line/Syst
em

Paramete
r

Value
Referenc
e

19(S)-

HETE

Prostacycli
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Accumulati
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Prostacycli

n (IP)
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[6][7]
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Table 2: Enzyme Inhibition Data for 19-HETE Enantiomers
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Compoun
d

Enzyme
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Type

Assay
Paramete
r

Value
Referenc
e

19(S)-

HETE
CYP1B1

Noncompet
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7-

ethoxyreso

rufin O-

deethylatio

n

Ki 37.3 nM [5]

19(R)-

HETE
CYP1B1

Noncompet

itive

7-

ethoxyreso

rufin O-

deethylatio

n

Ki 89.1 nM [5]

Signaling Pathways
19(S)-HETE Signaling Pathway
The signaling pathway for 19(S)-HETE is well-characterized and proceeds through the

canonical Gs-coupled receptor pathway.
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Start: Cell Culture
(e.g., MEG-01 or transfected COS-1)

Pre-treatment (optional)
(e.g., with phosphodiesterase inhibitors)

Stimulation with
19(R/S)-HETE or control

Incubation
(e.g., 15 minutes at 37°C)

Cell Lysis

cAMP Detection
(e.g., HTRF, ELISA, or bioluminescent probe)

Data Analysis
(Dose-response curves, EC50 determination)
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Start: Prepare reaction mixture
(Buffer, recombinant enzyme, e.g., CYP1B1)

Add varying concentrations of
19(R/S)-HETE or vehicle

Pre-incubation

Initiate reaction by adding substrate
(e.g., 7-ethoxyresorufin)

Incubation at 37°C

Stop reaction

Measure product formation
(e.g., fluorescence of resorufin)

Data Analysis
(Determine Ki and inhibition type)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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